molecular formula C8H14O2 B2572036 4-(Cyclopropylmethyl)oxolan-3-ol CAS No. 2172058-90-9

4-(Cyclopropylmethyl)oxolan-3-ol

Cat. No. B2572036
M. Wt: 142.198
InChI Key: QIUSIKXGGZLTPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 4-(Cyclopropylmethyl)oxolan-3-ol is 142.2 . Its IUPAC name is 4-(cyclopropylmethyl)tetrahydrofuran-3-ol and its InChI code is 1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2 .


Physical And Chemical Properties Analysis

4-(Cyclopropylmethyl)oxolan-3-ol is a liquid at room temperature .

Scientific Research Applications

Intramolecular Cyclization and Oxetan Formation

Research has demonstrated the potential of compounds structurally related to "4-(Cyclopropylmethyl)oxolan-3-ol" in intramolecular cyclization reactions. For instance, the study of 3,4-epoxy-alcohols has led to the formation of oxetans as main products when treated with base in aqueous conditions, showcasing the chemical reactivity of similar structures in producing cyclic compounds (Murai, Ono, & Masamune, 1976).

Palladium-catalyzed Synthesis

The palladium-catalyzed synthesis of tetrahydrofurans from compounds related to "4-(Cyclopropylmethyl)oxolan-3-ol" demonstrates the utility of such structures in oxidative cyclization and cycloisomerization processes. This research underscores the importance of these compounds in synthesizing complex cyclic structures with potential applications in material science and pharmaceuticals (Gabriele et al., 2000).

Electrophilic Cyclizations

Studies involving the electrophilic cyclization of unsaturated alcohols illustrate the versatility of "4-(Cyclopropylmethyl)oxolan-3-ol" related compounds in forming oxocanes, which are of interest in the development of new materials and molecules with unique properties (Mendès et al., 2003).

Enzymatic Biosynthesis

Research on the enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis highlights the biological relevance of compounds with structural similarities to "4-(Cyclopropylmethyl)oxolan-3-ol." These findings provide insights into the biosynthetic pathways of natural products containing three-membered rings, offering potential applications in biotechnology and drug discovery (Thibodeaux, Chang, & Liu, 2012).

Safety And Hazards

The safety information for 4-(Cyclopropylmethyl)oxolan-3-ol indicates that it is associated with some hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-(cyclopropylmethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8-5-10-4-7(8)3-6-1-2-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSIKXGGZLTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethyl)oxolan-3-ol

CAS RN

2172058-90-9
Record name 4-(cyclopropylmethyl)oxolan-3-ol
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